N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
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Overview
Description
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazoles generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom, satisfying hückel’s rule . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The exact interaction of this compound with its targets would depend on the specific biological activity it exhibits.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their specific biological activity . For example, thiazoles found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, which would result in various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the solubility of thiazole in various solvents could influence its action in different environments . Additionally, the presence of other chemical compounds could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Thiazoles, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . They have been found to exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities
Cellular Effects
Thiazoles have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The subsequent steps involve the formation of the isoxazole ring and the coupling of the thiazole and isoxazole moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction rates and improve efficiency . Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to its combined thiazole and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c1-15-25-22(14-30-15)18-9-5-6-10-20(18)26-24(28)17-11-12-21-19(13-17)23(29-27-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXMTVCDWIQKOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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